molecular formula C14H22N2O2S B5300596 1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine

1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine

Cat. No. B5300596
M. Wt: 282.40 g/mol
InChI Key: NBUDXEKEVZHSNW-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine, commonly known as DMS-PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the family of sulfonyl-containing piperazine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

DMS-PEP has been found to exhibit various pharmacological properties, including anticonvulsant, antidepressant, and anxiolytic effects. It has also been studied for its potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, DMS-PEP has been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the development of cognitive enhancers.

Mechanism of Action

The exact mechanism of action of DMS-PEP is not fully understood, but it is believed to act as a modulator of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders. DMS-PEP has been shown to enhance the release of glutamate in certain brain regions, leading to increased synaptic activity and improved cognitive function.
Biochemical and Physiological Effects:
DMS-PEP has been shown to have various biochemical and physiological effects, including increased levels of glutamate, dopamine, and serotonin in the brain. It has also been found to modulate the activity of various enzymes and receptors involved in neurotransmitter signaling. In animal studies, DMS-PEP has been shown to improve learning and memory, reduce anxiety and depression-like behaviors, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMS-PEP is its high potency and selectivity for the glutamatergic system, making it a useful tool for studying the role of glutamate in various neurological disorders. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of DMS-PEP. One area of interest is the development of more potent and selective derivatives of DMS-PEP that can be used as therapeutic agents for neurological disorders. Another area of research is the investigation of the long-term effects of DMS-PEP on cognitive function and behavior. Additionally, the potential applications of DMS-PEP in the treatment of other diseases, such as cancer and diabetes, are also worth exploring.
Conclusion:
In conclusion, DMS-PEP is a promising compound that has shown potential applications in various fields, including neuroscience and pharmacology. Its ability to modulate the glutamatergic system and enhance cognitive function makes it a valuable tool for studying the underlying mechanisms of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of DMS-PEP involves the reaction of 1-methylpiperazine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of DMS-PEP. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-4-15-7-9-16(10-8-15)19(17,18)14-6-5-12(2)11-13(14)3/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUDXEKEVZHSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethylphenyl)sulfonyl]-4-ethylpiperazine

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